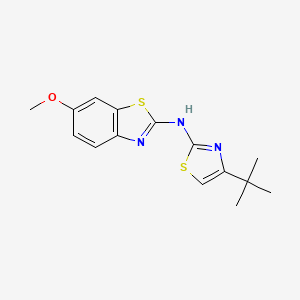

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c1-15(2,3)12-8-20-13(17-12)18-14-16-10-6-5-9(19-4)7-11(10)21-14/h5-8H,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKJIVPNWAMEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butyl-1,3-thiazol-2-amine with 6-methoxy-1,3-benzothiazol-2-amine under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is its antimicrobial properties . Research indicates that compounds containing thiazole and benzothiazole moieties exhibit potent antibacterial activity against various strains of bacteria. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiazole derivatives, several compounds demonstrated significant inhibition zones against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tert-butyl group was associated with enhanced potency, indicating that structural modifications can optimize biological activity .

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | 10.5 (E. coli) |

| 4-tert-butyl Derivative | 7.5 | 8 (S. aureus) |

Antiparasitic Activity

Another significant application is in the treatment of parasitic infections. Compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine have been investigated for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In preclinical studies, certain derivatives exhibited high potency with low toxicity to mammalian cells, making them promising candidates for further development .

Case Study: Trypanocidal Activity

A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit the growth of T. brucei. The most effective compounds were noted to achieve complete cures in murine models, paving the way for potential therapeutic applications in humans .

Alzheimer’s Disease Research

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine has also been explored for its role in neurodegenerative diseases like Alzheimer’s disease. Research has focused on its ability to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in mitochondrial dysfunction associated with Alzheimer’s pathology .

Case Study: Inhibition Studies

In a study assessing various substitutions on the benzothiazole ring, it was found that bulky groups at position 6 significantly enhanced inhibitory activity against 17β-HSD10. The most potent compound achieved an inhibition rate exceeding 78% at specific concentrations .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine involves several chemical transformations that allow for structural modifications aimed at enhancing biological activity. Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of these compounds.

Key Findings in SAR

Research has shown that modifications at specific positions on the thiazole and benzothiazole rings can lead to significant changes in biological activity. For example:

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Methoxy-1,3-benzothiazol-2-amine (CAS 80882-44-6)

This compound serves as a precursor for many derivatives, including the target compound. Its structure lacks the 4-tert-butyl-thiazole moiety but retains the 6-methoxybenzothiazole core.

N-(Benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine (CAS 111931-63-6)

This derivative features two benzothiazole rings connected via an amine. Compared to the target compound, the dual benzothiazole structure may enhance π-π stacking interactions but reduce solubility due to increased rigidity .

Thiazole-Substituted Analogues

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8, Enamine Z30820224)

This compound replaces the benzothiazole core with a phenoxybenzamide group. The 4-methyl-thiazole substituent is less lipophilic than the tert-butyl group in the target compound, suggesting differences in pharmacokinetic profiles .

BT4: N-[4-(3-Bromophenyl)-3-(2,4-Difluorophenyl)-2,3-Dihydro-1,3-thiazol-2-yl]-6-Chloro-1,3-Benzothiazol-2-Amine

BT4 incorporates dihydrothiazole and halogenated aryl groups.

Adamantane-Containing Derivatives

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide (C20H24N2O2S)

This compound shares the 6-methoxybenzothiazol-2-amine core but replaces the thiazole-tert-butyl group with an adamantyl acetamide moiety. X-ray crystallography reveals a planar benzothiazole-acetamide fragment and gauche-oriented adamantyl group, forming hydrogen-bonded dimers and S⋯S interactions . The adamantyl group confers rigidity and high lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s tert-butyl substituent .

Comparative Data Table

Key Research Findings

- Substituent Effects : The tert-butyl group in the target compound likely enhances metabolic stability compared to smaller alkyl groups (e.g., methyl in MS8) .

- Hydrogen Bonding : Adamantane-containing analogues exhibit strong intermolecular hydrogen bonds and sulfur interactions, which may stabilize crystal packing but reduce solubility .

- Biological Activity : Halogenated derivatives like BT4 show promise in anticancer assays, suggesting that electron-withdrawing groups (e.g., Cl, Br) could enhance cytotoxicity .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

1. Compound Overview

Chemical Structure and Properties:

- Molecular Formula: CHNOS

- Molecular Weight: 348.4 g/mol

- CAS Number: Not specified in the search results but can be derived from structural data.

2. Synthesis

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine typically involves:

- Formation of the Thiazole Ring: Reaction of appropriate thiazole precursors with methoxybenzoyl derivatives.

- Amidation: The final product is obtained through an amidation reaction under basic conditions.

3.1 Antimicrobial Properties

Research indicates that derivatives of benzothiazole and thiazole exhibit significant antimicrobial activity. For instance:

- Compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

3.2 Anticancer Activity

Studies have suggested that thiazole derivatives possess anticancer properties:

- In vitro assays demonstrated that certain thiazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis .

The biological activity of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine may involve:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity.

- Cellular Pathway Modulation: It could influence signaling pathways related to cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiazole derivatives against E. coli and S. aureus. The results showed that the minimal inhibitory concentration (MIC) for several compounds was as low as 50 µg/mL, indicating potent activity .

Case Study 2: Anticancer Potential

In a separate investigation, compounds structurally related to N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine were tested for their ability to inhibit cancer cell lines such as MCF7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM .

5. Comparative Analysis

A comparison between N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine and other thiazole derivatives reveals differences in biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC (µM) |

|---|---|---|---|

| N-(4-tert-butyl... | High | Moderate | 21.0 |

| N-(4-tert-butyl... | Moderate | High | 10.0 |

| N-(4-tert-butyl... | Low | Low | >50 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing intermediates in chloroform (CHCl₃) for 6 hours, followed by crystallization from ethanol (EtOH) to achieve moderate yields (~22%) . Key steps include:

- Reagent Selection : Use tert-butyl-substituted thiazole derivatives as electrophiles.

- Reaction Optimization : Prolonged refluxing (≥6 hours) ensures complete conversion.

- Purification : Slow crystallization from 80% EtOH yields single crystals suitable for X-ray diffraction.

Q. Table 1: Representative Reaction Conditions

| Reagent 1 | Reagent 2 | Solvent | Time (h) | Yield (%) | Crystallization Solvent |

|---|---|---|---|---|---|

| 1-(tert-butylacetyl)imidazole | 6-methoxy-1,3-benzothiazol-2-amine | CHCl₃ | 6 | 22 | EtOH |

Q. How is spectroscopic characterization (e.g., NMR, IR) used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key peaks include methoxy protons at δ 3.76 ppm (singlet, 3H) and aromatic protons in the benzothiazole ring (δ 7.01–7.73 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1668 cm⁻¹) and C=N (1604 cm⁻¹) confirm amide and thiazole moieties .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 67.38%, H: 6.79%) to validate purity .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Functional Group Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.76 (s, 3H) | OCH₃ |

| IR (KBr) | 1668 cm⁻¹, 1604 cm⁻¹ | Amide C=O, C=N |

Q. What crystallization strategies are effective for obtaining high-quality single crystals for X-ray diffraction?

Methodological Answer:

- Solvent Selection : Use EtOH or CHCl₃/EtOH mixtures for slow evaporation.

- Temperature Control : Maintain 298–303 K to minimize thermal disorder.

- Space Group : Triclinic P1 is common for benzothiazole derivatives, with Z = 2 .

Advanced Research Questions

Q. How do hydrogen bonding and non-covalent interactions influence the crystal packing of this compound?

Methodological Answer: X-ray studies reveal:

Q. Table 3: Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Atoms Involved | Symmetry Operation |

|---|---|---|---|

| N–H⋯N | 2.85–3.10 | N1–H1⋯N2 | x, y, z |

| C–H⋯O | 2.50–2.70 | C6–H6⋯O3 | x+1, y, z |

| S⋯S | 3.62 | S1⋯S2 | x−1, y, z |

Q. What role does SHELX software play in refining the crystal structure of this compound?

Methodological Answer:

- Structure Solution : SHELXD/SHELXS for phase determination via direct methods .

- Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters against high-resolution data (R₁ < 0.05) .

- Validation : Check for outliers using CheckCIF and resolve disorder with PART instructions in SHELXL .

Q. How does the tert-butyl substituent affect the compound’s conformational flexibility compared to adamantyl analogs?

Methodological Answer:

Q. Table 4: Comparative Structural Analysis

| Substituent | Dihedral Angle (°) | Dominant Interactions |

|---|---|---|

| Adamantyl | −96.5 to −100.3 | S⋯S (3.62 Å), C–H⋯O |

| tert-Butyl | −100.3 (estimated) | C–H⋯O, reduced S⋯S contacts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.